Gambogin

Description

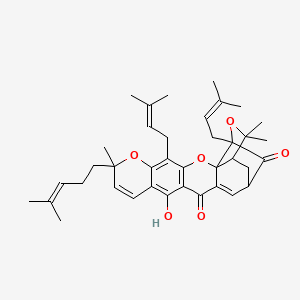

Structure

3D Structure

Properties

IUPAC Name |

12-hydroxy-8,21,21-trimethyl-5,19-bis(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O6/c1-21(2)11-10-16-36(9)17-15-25-30(39)29-31(40)27-19-24-20-28-35(7,8)44-37(34(24)41,18-14-23(5)6)38(27,28)43-33(29)26(32(25)42-36)13-12-22(3)4/h11-12,14-15,17,19,24,28,39H,10,13,16,18,20H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSUFYGCWITFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Natural Sourcing of Gambogin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogin, a prominent member of the caged xanthone family of natural products, has garnered significant attention in the scientific community for its potent cytotoxic and anti-cancer properties. This technical guide provides an in-depth exploration of the origin, natural sources, extraction methodologies, and key biological signaling pathways associated with gambogin and its primary active constituent, gambogic acid. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source and Geographical Distribution

The primary natural source of gambogin is the hardened resinous exudate, known as gamboge, obtained from the tree Garcinia hanburyi. This evergreen tree belongs to the Clusiaceae family and is indigenous to the moist, tropical rainforests of Southeast Asia.

Geographical Distribution:

-

Thailand: A principal commercial source of high-quality gamboge.

-

Cambodia: The tree is found in various regions, contributing to the overall supply.

-

Vietnam: Southern parts of Vietnam are also home to Garcinia hanburyi.

-

Southern China: The tree's distribution extends into the southern provinces of China.

The tree typically grows to a height of 10-15 meters and is characterized by a straight bole and a dense canopy. Incisions in the bark of the tree lead to the exudation of a yellow, milky latex, which upon drying and hardening, forms the brittle, brownish-orange lumps of raw gamboge.

Quantitative Analysis of Gambogic Acid in Gamboge Resin

Gambogic acid is the most abundant and biologically active caged xanthone within gamboge resin. Its concentration can vary depending on the geographical origin, age of the tree, and the extraction and purification methods employed. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantitative determination of gambogic acid.

| Extraction/Purification Method | Starting Material | Solvent System / Mobile Phase | Yield of Gambogic Acid | Reference |

| Multi-gram Scale Isolation (Pyridinium Salt Crystallization) | 100 g Gamboge Resin | Methanol (initial extraction); Pyridine/Water (crystallization) | ~13 g | [1] |

| High-Speed Counter-Current Chromatography | 50 mg Mixed Epimers | n-Hexane-Methanol-Water (5:4:1, v/v/v) | 28.2 mg | [2] |

| HPLC Analysis of Crude Gamboge | Crude Gamboge Resin | Acetonitrile and 0.1% Orthophosphoric Acid (85:15 v/v) | 33.70 ± 0.13% (w/w) | [3][4] |

| HPLC Analysis of Gamboge Samples | Gamboge Resin | Not specified | 25.7% to 44.42% (w/w) | [4] |

| General Yield from Resin | Gamboge Resin | Not specified | Approximately 5% | [5] |

Experimental Protocols

Laboratory-Scale Extraction and Purification of Gambogic Acid

This protocol outlines a general procedure for the isolation of gambogic acid from gamboge resin on a laboratory scale.

Materials and Equipment:

-

Gamboge resin, powdered

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Extraction:

-

Suspend the powdered gamboge resin in methanol (e.g., 10 g of resin in 100 mL of methanol).

-

Stir the suspension at room temperature for 1-2 hours.

-

Filter the mixture to remove insoluble gum and other materials.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC. The fractions containing gambogic acid will appear as a distinct yellow spot.

-

Combine the fractions containing pure gambogic acid.

-

-

Final Purification and Drying:

-

Evaporate the solvent from the combined fractions under reduced pressure to yield gambogic acid as a bright yellow-orange solid.

-

Dry the purified gambogic acid under vacuum to remove any residual solvent.

-

Quantification of Gambogic Acid by HPLC

This protocol provides a validated HPLC method for the quantitative analysis of gambogic acid.[3][6][7]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (85:15 v/v).[3][6][7]

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation:

-

Sample Preparation:

-

Accurately weigh a sample of gamboge resin and dissolve it in methanol.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

-

Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and determine the peak area of gambogic acid.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Calculate the concentration of gambogic acid in the sample by interpolating its peak area on the calibration curve.

-

Key Signaling Pathways and Experimental Workflows

Gambogic acid exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most well-documented pathways and a general experimental workflow for gambogic acid research.

Experimental Workflow for Gambogic Acid Research

Caption: A generalized workflow for the extraction, purification, and subsequent biological evaluation of gambogic acid.

Gambogic Acid-Induced Apoptosis Signaling Pathway

Caption: Gambogic acid induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

Inhibition of NF-κB Signaling Pathway by Gambogic Acid

Caption: Gambogic acid inhibits the NF-κB signaling pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Downregulation of CXCR4 Signaling by Gambogic Acid

References

- 1. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. the-validation-hplc-method-for-determination-of-gambogic-acid-in-gamboge-resin - Ask this paper | Bohrium [bohrium.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

The Chemical Landscape of Gambogin: A Technical Guide for Researchers

Gambogin, a prominent caged xanthone derived from the resin of the Garcinia hanburyi tree, has garnered significant attention within the scientific community for its potent biological activities.[1] This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the core chemical structure, physicochemical properties, and multifaceted pharmacological effects of this compelling natural compound.

Chemical Identity and Physicochemical Characteristics

Gambogin is classified as a xanthone, a class of organic compounds characterized by a dibenzo-γ-pyrone moiety.[1] Its intricate "caged" xanthone structure is considered crucial for its biological activity.[1]

Table 1: Physicochemical Properties of Gambogin

| Property | Value | Source |

| IUPAC Name | (1S,2S)-12-hydroxy-8,21,21-trimethyl-5,19-bis(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-3,7,20-trioxahexacyclo[15.4.1.0²,¹⁵.0²,¹⁹.0⁴,¹³.0⁶,¹¹]docosa-4(13),5,9,11,15-pentaene-14,18-dione | [2] |

| CAS Number | 173792-67-1 | [1][3][4] |

| Molecular Formula | C₃₈H₄₆O₆ | [2][4] |

| Molecular Weight | 598.8 g/mol | [1][2][4] |

| Boiling Point (Predicted) | 735.6±60.0 °C | [5] |

| Density (Predicted) | 1.21±0.1 g/cm³ | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][5] |

| XLogP3 | 8.6 | [2] |

| Topological Polar Surface Area | 82.1 Ų | [2] |

| Heavy Atom Count | 44 | [2] |

Pharmacological Profile and Mechanism of Action

Gambogin exhibits a broad spectrum of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Gambogin has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] Its anticancer mechanism is multifactorial and involves the modulation of several key cellular processes:

-

Apoptosis Induction: Gambogin triggers programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] It has been shown to increase the expression of Fas, Fas Ligand (FasL), and Fas-Associated Death Domain (FADD), key components of the extrinsic pathway.[1]

-

Cell Cycle Arrest: The compound induces cell cycle arrest, predominantly at the G2/M phase, thereby inhibiting cancer cell proliferation.[1]

-

Inhibition of Signaling Pathways: Gambogin has been shown to modulate critical signaling pathways involved in cancer progression. For instance, a closely related compound, gambogic acid, has been found to suppress the expression of matrix metalloproteinases (MMP-2 and MMP-9) by interfering with the Protein Kinase C (PKC) pathway.[1] Gambogic acid also inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[6]

-

Anti-Angiogenesis and Anti-Metastasis: Preclinical studies suggest that Gambogin can interfere with angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells), two critical processes in tumor progression.[1]

Anti-inflammatory, Analgesic, and Antipyretic Activities

The resin of Garcinia hanburyi, from which gambogin is isolated, has a history of use in traditional medicine for treating infected wounds, pain, and edema.[7] Scientific studies have validated these traditional uses, demonstrating that extracts from the plant possess significant anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties.[7] The proposed mechanism for these effects is the inhibition of prostaglandin biosynthesis.[7] In animal models, gambogic acid has been shown to significantly suppress inflammation in joints, suggesting its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis.[6][8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of Gambogin.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG-2, A549, MCF-7) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.[9][10][11]

-

Compound Treatment: Treat the cells with various concentrations of Gambogin (or a derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[10][11][12]

Apoptosis Analysis by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for detecting and quantifying apoptosis.

Protocol:

-

Cell Treatment: Treat cells with Gambogin at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[9][10]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

In Vivo Antitumor Activity in a Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the in vivo efficacy of anticancer compounds.[12]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SiHa cells) into the flank of nude mice.[12]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Administration: Randomly assign the mice to treatment and control groups. Administer Gambogin (or a derivative) and a vehicle control to the respective groups, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 2.5 mg/kg body weight).[12]

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound.[13]

Visualizing the Mechanisms of Gambogin

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with Gambogin.

Caption: Gambogin-induced apoptosis signaling pathways.

Caption: Experimental workflow for evaluating Gambogin.

Caption: Inhibition of the NF-κB pathway by Gambogic Acid.

References

- 1. Gambogin | 173792-67-1 | Benchchem [benchchem.com]

- 2. Gambogin | C38H46O6 | CID 11753679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gambogin | 173792-67-1 [chemicalbook.com]

- 4. realgenelabs.com [realgenelabs.com]

- 5. Gambogin CAS#: 173792-67-1 [m.chemicalbook.com]

- 6. Potent Anti-Inflammatory and Antiproliferative Effects of Gambogic Acid in a Rat Model of Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory, analgesic and antipyretic activities of the extract of gamboge from Garcinia hanburyi Hook f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. discovery-of-a-highly-potent-and-novel-gambogic-acid-derivative-as-an-anticancer-drug-candidate - Ask this paper | Bohrium [bohrium.com]

- 10. Discovery of a Highly Potent and Novel Gambogic Acid Derivative as an Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Core Mechanisms of Gambogin in Cancer Cell Cytotoxicity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogin, a prominent bioactive caged xanthone isolated from the gamboge resin of the Garcinia hanburyi tree, has garnered significant attention in oncological research for its potent anti-tumor activities across a spectrum of cancer cell types.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying gambogin's anticancer effects, with a focus on its action on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of gambogin as a potential therapeutic agent. This document summarizes key quantitative data, details common experimental protocols for its study, and provides visual representations of its mechanisms of action.

Core Mechanisms of Action

Gambogin exerts its cytotoxic effects on cancer cells through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical cell survival signaling pathways.

Induction of Apoptosis

A primary mechanism of gambogin's anticancer activity is the induction of programmed cell death, or apoptosis.[4] Evidence suggests that gambogin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Gambogin modulates the balance of the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[5][6] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[5][7]

Extrinsic Pathway: Gambogin has been shown to upregulate the expression of Fas and FasL, key components of the death receptor pathway, leading to the activation of caspase-8.[8]

Caspase-Independent Apoptosis: In some cancer cell types, such as breast cancer cells, gambogin can induce caspase-independent apoptosis. This is mediated through the production of reactive oxygen species (ROS) and activation of the JNK signaling pathway, leading to the nuclear translocation of apoptosis-inducing factor (AIF).[9]

Cell Cycle Arrest

Gambogin can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[5] This arrest is associated with the downregulation and inactivation of key cell cycle regulatory proteins, including cyclin-dependent kinase 7 (CDK7) and cell division cycle 2 (CDC2/p34).[5] By preventing cells from progressing through the cell cycle, gambogin effectively inhibits tumor growth.

Inhibition of Pro-Survival Signaling Pathways

Gambogin targets several critical signaling pathways that are often dysregulated in cancer, promoting cell survival, proliferation, and metastasis.

NF-κB Signaling Pathway: Gambogin is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11][12] It can suppress the activation of NF-κB induced by various stimuli, preventing the nuclear translocation of the p65 subunit.[11][12] This leads to the downregulation of a wide array of NF-κB target genes involved in inflammation, cell survival (e.g., Bcl-2, IAPs), proliferation, and angiogenesis (e.g., VEGF).[10] The interaction of gambogin with the transferrin receptor has been implicated in its ability to modulate NF-κB signaling.[10][11]

PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and survival. Gambogin has been shown to inhibit this pathway by decreasing the phosphorylation of Akt and mTOR.[6][13] This inhibition contributes to the suppression of cell proliferation and induction of apoptosis.

Generation of Reactive Oxygen Species (ROS)

Gambogin treatment can lead to an increase in intracellular reactive oxygen species (ROS).[4][9] This elevation in ROS can induce oxidative stress, which in turn triggers apoptosis through various mechanisms, including the activation of the JNK pathway and endoplasmic reticulum (ER) stress.[4][6][9]

Anti-Metastatic and Anti-Angiogenic Effects

Gambogin has demonstrated the ability to inhibit the metastatic potential of cancer cells by impeding their migration and invasion.[1][13][14] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[15] Furthermore, gambogin can inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4]

Inhibition of the Ubiquitin-Proteasome System (UPS)

Emerging evidence suggests that gambogin and its derivatives can act as inhibitors of the ubiquitin-proteasome system (UPS).[16][17] Specifically, they have been shown to inhibit the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of polyubiquitinated proteins and ultimately inducing apoptosis.[16][17]

Quantitative Data on Gambogin's Efficacy

The cytotoxic and apoptotic effects of gambogin have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.

Table 1: IC50 Values of Gambogic Acid in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | 1.46 | Not Specified | [9] |

| Colon Cancer | HT-29 | Not Specified (effective at 1.25-5.00) | 48 | [8] |

| Leukemia | K562 | >0.5 | Not Specified | [18] |

| Hepatocellular Carcinoma | HepG2 | 3.80 | Not Specified | [19] |

| Mantle Cell Lymphoma | JeKo-1 | 0.72 | 24 | [5] |

| Pancreatic Cancer | BxPC-3, MIA PaCa-2, PANC-1, SW1990 | < 3.8 | 24 | [9] |

| Neuroblastoma | SH-SY5Y | 1.28 | 6 | [7] |

| Lung Cancer | A549 | Not Specified (effective at 0.5-1.0) | 24 | [4] |

| Esophageal Squamous Cell Carcinoma | KYSE150, KYSE450 | Not Specified (effective at 0.5-1.0) | 24 | [6] |

Table 2: Dose-Dependent Induction of Apoptosis by Gambogic Acid

| Cell Line | Concentration (µM) | Percentage of Apoptotic Cells (%) | Exposure Time (h) | Reference |

| HT-29 | 0.00 | 1.4 ± 0.3 | 48 | [8] |

| 1.25 | 9.8 ± 1.2 | 48 | [8] | |

| 2.50 | 25.7 ± 3.3 | 48 | [8] | |

| 5.00 | 49.3 ± 5.8 | 48 | [8] | |

| JeKo-1 | 0.0 | 8.3 | 24 | [5] |

| >0.0 (dose-dependent) | up to 48.7 | 24 | [5] | |

| K562 | 0.00 | Not Specified | 24 | [18] |

| 0.50 | Increased | 24 | [18] | |

| 0.75 | Increased | 24 | [18] | |

| 1.00 | Increased | 24 | [18] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of gambogin, the following diagrams have been generated using Graphviz (DOT language).

Caption: Gambogin-induced apoptosis signaling pathways.

Caption: Inhibition of pro-survival pathways by gambogin.

Caption: Experimental workflow for apoptosis detection.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of gambogin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of gambogin (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: For MTT, add 100 µL of DMSO to dissolve the formazan crystals and measure the absorbance at 490 nm. For CCK-8, measure the absorbance at 450 nm directly.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with gambogin at the desired concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with gambogin as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at 4°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Treat cells with gambogin, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular ROS (DCFH-DA Assay)

-

Cell Treatment: Treat cells with gambogin in a 6-well plate or a black 96-well plate.

-

Probe Loading: Wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Transwell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber. Add medium supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber. Add gambogin to the upper chamber at various concentrations.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Analysis: Count the number of stained cells in several random fields under a microscope to quantify cell migration or invasion.

Conclusion

Gambogin is a promising natural compound with potent and multi-faceted anti-cancer properties. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways like NF-κB and PI3K/Akt/mTOR underscores its therapeutic potential. The detailed mechanisms and protocols provided in this guide offer a solid foundation for further research and development of gambogin and its derivatives as novel anticancer agents. Continued investigation into its molecular targets and in vivo efficacy will be crucial for its translation into clinical applications.

References

- 1. Gambogic acid regulates the migration and invasion of colorectal cancer via microRNA-21-mediated activation of phosphatase and tensin homolog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Gambogic Acid Shows Anti-Proliferative Effects on Non-Small Cell Lung Cancer (NSCLC) Cells by Activating Reactive Oxygen Species (ROS)-Induced Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gambogic acid affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic effect of gambogic acid on SH-SY5Y neuroblastoma cells is mediated by intrinsic caspase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Gambogic acid inhibits TNF-α-induced invasion of human prostate cancer PC3 cells in vitro through PI3K/Akt and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gambogic acid regulates the migration and invasion of colorectal cancer via microRNA-21-mediated activation of phosphatase and tensin homolog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gambogic acid suppresses cancer invasion and migration by inhibiting TGFβ1-induced epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

Gambogin: A Technical Guide to Its Molecular Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogin, a caged xanthone derived from the garcinia hanburyi tree, has garnered significant attention in oncological research for its potent anti-tumor properties.[1] Exhibiting a broad spectrum of activities including apoptosis induction, cell cycle arrest, anti-angiogenesis, and anti-inflammatory effects, gambogin presents a promising scaffold for novel cancer therapeutics.[1] This technical guide provides an in-depth overview of the identified molecular targets of gambogin, the signaling pathways it modulates, and the experimental methodologies employed for target elucidation.

Identified Molecular Targets of Gambogin

Proteomic and other advanced analytical approaches have identified a range of molecular targets for gambogin and its primary derivative, gambogic acid (GA). These interactions underpin its efficacy in various cancer models. The primary targets can be broadly categorized into proteins involved in apoptosis, cell cycle regulation, signal transduction, and drug resistance.

A proteomic study on hepatocellular carcinoma (HCC) cells treated with gambogic acid (GA) and gambogenic acid (GEA) led to the identification of twenty differentially expressed proteins.[2][3] Among these, stathmin 1 (STMN1) was identified as a major target.[2][3] Overexpression of STMN1 decreased cellular sensitivity to GA and GEA, while its knockdown using small interfering RNAs (siRNAs) enhanced sensitivity.[2][3]

Table 1: Summary of Key Molecular Targets of Gambogin and Gambogic Acid (GA)

| Target Protein/Family | Cellular Process | Effect of Gambogin/GA | Cancer Type Studied | Reference(s) |

| Stathmin 1 (STMN1) | Microtubule dynamics, Cell cycle | Downregulation | Hepatocellular Carcinoma | [2][3] |

| Transferrin Receptor (TfR) | Iron uptake | Direct binding, enhanced uptake in high-TfR cells | Non-small cell lung cancer | |

| Bcl-2 Family (Bcl-2, Bax) | Apoptosis (Intrinsic Pathway) | Downregulates Bcl-2, Upregulates Bax | Breast Cancer, Colorectal Cancer | [4][5] |

| Caspase Family (-3, -8, -9) | Apoptosis (Execution) | Activation | Colorectal Cancer | [5][6] |

| Death Receptors (Fas, FasL) | Apoptosis (Extrinsic Pathway) | Upregulation | Colorectal Cancer | [5][7] |

| Apoptosis Inducing Factor (AIF) | Apoptosis (Caspase-Independent) | Nuclear Translocation | Breast Cancer | [4] |

| NF-κB | Inflammation, Cell Survival | Suppression/Inhibition | Multiple | [8][5] |

| PI3K/Akt Pathway | Cell Survival, Proliferation | Inhibition | Multiple | [8][9] |

| JNK/SAPK Pathway | Stress Response, Apoptosis | Activation | Breast Cancer | [4] |

| Steroid Receptor Coactivator-3 (SRC-3) | Transcriptional Coactivation | Downregulation | Hematological Malignancies | [10] |

| HERG Potassium Channel | Ion Transport | Downregulation | Hematological Malignancies | [10] |

| Matrix Metalloproteinases (MMP-2, -9) | Extracellular Matrix Degradation | Suppression | Multiple | [8][7] |

| ABCB1 (P-glycoprotein) | Drug Efflux/Resistance | Non-competitive Inhibition | Multiple | [7] |

| Bromodomain-containing protein 4 (BRD4) | Epigenetic Regulation | Downregulation | Thyroid Cancer | [8] |

| NOX4/NLRP3 Pathway | Inflammation, Apoptosis | Inhibition | Retinal Endothelial Cells | [11] |

Key Signaling Pathways Modulated by Gambogin

Gambogin exerts its anti-cancer effects by intervening in several critical signaling cascades. Its ability to induce apoptosis through multiple, interconnected pathways is a hallmark of its mechanism.

Induction of Apoptosis

Gambogin is a potent inducer of programmed cell death and has been shown to activate extrinsic, intrinsic, and caspase-independent apoptotic pathways.[4][7]

-

Extrinsic (Death Receptor) Pathway: Gambogin upregulates the expression of Fas, Fas Ligand (FasL), and the Fas-Associated Death Domain (FADD) protein.[5][7] This cascade leads to the activation of initiator caspase-8 and subsequent executioner caspases like caspase-3, culminating in apoptosis.[5][6][7]

-

Intrinsic (Mitochondrial) Pathway: The compound disrupts mitochondrial function, altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[4][5] This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome, activating caspase-9 and downstream caspase-3.[5]

-

Caspase-Independent Pathway: In breast cancer cells, gambogin has been shown to induce apoptosis independently of caspase activation.[4] This involves the nuclear translocation of Apoptosis Inducing Factor (AIF), which is triggered by an increase in the Bax/Bcl-2 ratio.[4][12]

ROS/JNK Signaling Pathway

In breast cancer cells, gambogin treatment leads to an increase in cellular reactive oxygen species (ROS).[4] This oxidative stress activates the ASK1-MKK4/MKK7-JNK/SAPK signaling pathway.[4] The subsequent activation of transcription factors such as ATF-2 contributes to the apoptotic response.[4] This effect can be reversed by pretreatment with ROS scavengers or JNK inhibitors, confirming the pathway's role in gambogin-induced cytotoxicity.[4]

Experimental Methodologies for Target Identification

The identification of gambogin's molecular targets has been achieved through a combination of unbiased, large-scale screening methods and targeted validation experiments.

Key Experimental Protocols

-

Proteomic Identification:

-

Objective: To identify proteins that are differentially expressed in cancer cells following treatment with gambogin or its derivatives.

-

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., hepatocellular carcinoma cells) are cultured and treated with specific concentrations of gambogin (or GA/GEA) for a defined period.[2]

-

Protein Extraction: Total protein is extracted from both treated and untreated (control) cells.

-

Two-Dimensional Gel Electrophoresis (2-DE): Proteins are separated first by their isoelectric point (isoelectric focusing) and then by their molecular weight (SDS-PAGE).[4]

-

Protein Visualization and Analysis: Gels are stained (e.g., with Coomassie Blue or silver stain), and the protein spot patterns between treated and control samples are compared to identify differentially expressed proteins.

-

Mass Spectrometry (MS): Protein spots of interest are excised from the gel, subjected to in-gel digestion (typically with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine their identity by matching peptide mass fingerprints to protein databases.[2][4]

-

-

-

Western Blotting:

-

Objective: To validate and quantify the expression levels of specific target proteins identified through proteomics or hypothesized to be involved in gambogin's mechanism.

-

Methodology:

-

Protein Extraction and Quantification: As described above.

-

SDS-PAGE and Transfer: Proteins are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-STMN1, anti-Bax, anti-Bcl-2).[2][12]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is detected and quantified, with a loading control (e.g., GAPDH) used for normalization.[12]

-

-

-

RNA Interference (RNAi):

-

Objective: To confirm the functional role of an identified target protein in mediating the cellular response to gambogin.

-

Methodology:

-

Transfection: Cancer cells are transfected with small interfering RNAs (siRNAs) specifically designed to silence the gene encoding the target protein (e.g., STMN1).[2] A non-targeting control siRNA is used in parallel.

-

Treatment and Analysis: After confirming successful knockdown of the target protein (e.g., via Western Blot), the cells are treated with gambogin.

-

Endpoint Measurement: The cellular response, such as cell viability (e.g., via MTT assay) or apoptosis, is measured to determine if silencing the target alters the cell's sensitivity to the compound.[2]

-

-

Conclusion

Gambogin is a multi-target agent that disrupts cancer cell homeostasis through the modulation of numerous signaling pathways, with a profound impact on apoptotic processes. Key identified targets include STMN1, the transferrin receptor, and central regulators of apoptosis and cell survival like the Bcl-2 family, NF-κB, and the PI3K/Akt pathway. The methodologies used for target identification, ranging from broad proteomic screens to specific functional assays, provide a robust framework for understanding its complex mechanism of action. This detailed knowledge of gambogin's molecular interactions is crucial for its continued development as a potential anti-cancer therapeutic and for designing next-generation analogs with improved potency and selectivity.

References

- 1. Molecular targets of gambogic acid in cancer: recent trends and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic identification of molecular targets of gambogic acid: role of stathmin in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. Cambogin Induces Caspase-Independent Apoptosis through the ROS/JNK Pathway and Epigenetic Regulation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gambogin | 173792-67-1 | Benchchem [benchchem.com]

- 8. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Compound Plumbagin and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New targets for the antitumor activity of gambogic acid in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gambogic acid affects high glucose-induced apoptosis and inflammation of retinal endothelial cells through the NOX4/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Apoptosis Induction Pathway of Gambogin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which gambogin, a potent natural xanthonoid derived from the resin of Garcinia hanburyi, induces apoptosis in cancer cells. The document outlines the core signaling pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the molecular cascades involved.

Core Signaling Pathways of Gambogin-Induced Apoptosis

Gambogin is a multifaceted pro-apoptotic agent that triggers programmed cell death through several interconnected signaling pathways. The primary mechanisms involve the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, which ultimately converge on the activation of executioner caspases. Additionally, evidence points to a caspase-independent mechanism mediated by oxidative stress.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.[1] Gambogin has been shown to upregulate the expression of key components of this pathway, namely the Fas death receptor (also known as CD95 or APO-1) and its corresponding ligand, FasL.[2][3] This upregulation leads to a cascade of downstream signaling events.

The binding of FasL to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) adaptor protein.[3] FADD, in turn, recruits pro-caspase-8 molecules, leading to their dimerization and auto-activation.[3][4] Activated caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[1][3]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][6] The ratio of these opposing factions determines the cell's fate.[4] Gambogin treatment shifts this balance in favor of apoptosis by increasing the expression of pro-apoptotic Bax and decreasing the expression of anti-apoptotic Bcl-2.[2][7]

This increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[8] The pro-apoptotic Bax protein translocates to the mitochondria, where it forms pores in the outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[3][8] In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome.[3] The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[3] Activated caspase-9 proceeds to cleave and activate the executioner caspase-3, converging with the extrinsic pathway to execute cell death.[3][5]

Caspase-Independent Apoptosis via ROS/JNK Pathway

Beyond the classical caspase-dependent pathways, gambogin can also induce a caspase-independent form of apoptosis.[9] This pathway is initiated by the enhanced production of intracellular Reactive Oxygen Species (ROS).[9] The accumulation of ROS triggers the activation of the ASK1-MKK4/7-JNK signaling cascade.[9]

The activation of JNK (c-Jun N-terminal kinase) is a central event in this process.[9] This pathway leads to the nuclear translocation of Apoptosis Inducing Factor (AIF), a flavoprotein that, upon release from the mitochondria, moves to the nucleus to induce chromatin condensation and large-scale DNA fragmentation, culminating in cell death without the involvement of caspases.[9] Pre-treatment with a ROS scavenger can restore cell viability, confirming the critical role of oxidative stress in this mechanism.[9]

Quantitative Data on Gambogin-Induced Apoptosis

The pro-apoptotic efficacy of gambogin and its derivatives has been quantified across various cancer cell lines. The data highlight its dose- and time-dependent effects on cell viability and apoptosis induction.

Table 1: IC50 Values of Gambogin/Gambogic Acid in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| Gambogic Acid | SNU-16 | Gastric Cancer | 655.1 nM | 24 h | [7] |

Table 2: Apoptosis Induction in HT-29 Colon Cancer Cells by Gambogic Acid

| GA Concentration | Percentage of Apoptotic Cells (Mean ± SD) | Exposure Time | Reference |

| 0.00 µmol/L | 1.4% ± 0.3% | 48 h | [10] |

| 1.25 µmol/L | 9.8% ± 1.2% | 48 h | [10] |

| 2.50 µmol/L | 25.7% ± 3.3% | 48 h | [10] |

| 5.00 µmol/L | 49.3% ± 5.8% | 48 h | [10] |

Experimental Protocols

The investigation of gambogin-induced apoptosis relies on a suite of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., HT-29) into a 96-well plate at a density of 5,000 cells/well and allow them to attach for 16-24 hours.[3]

-

Treatment: Treat the cells with various concentrations of gambogic acid (e.g., 0.31, 0.62, 1.25, 2.50, 5.00, 10.00 µmol/L) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye solution to each well and incubate at 37°C for 4 hours.[3]

-

Formazan Solubilization: Remove the supernatant and dissolve the purple formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).[3]

-

Data Acquisition: Measure the absorbance at 490 nm using a multi-well plate reader. Subtract the background absorbance from wells containing medium only.[3]

Quantification of Apoptosis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Harvest both adherent and suspension cells from the culture dish after treatment. For adherent cells, use a gentle dissociation agent like trypsin and then inactivate it with a serum-containing medium.[11]

-

Cell Counting: Count the cells and aliquot approximately 1 x 10^6 cells per sample.[11]

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash with a suitable buffer like PBS.[11]

-

Staining: Resuspend the cells in Annexin V binding buffer. Add a fluorescently-labeled Annexin V probe and a viability dye like Propidium Iodide (PI).[11]

-

Incubation: Incubate the samples for 5-20 minutes at room temperature, protected from light.[11]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[11]

Analysis of Apoptosis-Related Proteins (Western Blotting)

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptosis pathways.

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate 20-50 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Fas, FasL) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to normalize protein levels.[2][3]

References

- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bufarenogin induces intrinsic apoptosis via Bax and ANT cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cambogin Induces Caspase-Independent Apoptosis through the ROS/JNK Pathway and Epigenetic Regulation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The Intricate Dance of Structure and Activity: A Deep Dive into Gambogin's Therapeutic Potential

For Immediate Release

[City, State] – [Date] – Gambogic acid (GA), a caged xanthone derived from the gamboge resin of the Garcinia hanburyi tree, has emerged as a significant molecule of interest in oncology research.[1][2] Its potent cytotoxic effects against a broad spectrum of cancer cell lines have spurred extensive investigation into its structure-activity relationships (SAR), aiming to enhance its therapeutic index and overcome limitations such as poor water solubility.[2] This technical guide provides an in-depth analysis of the SAR of gambogin, detailing the quantitative effects of structural modifications on its biological activity, outlining key experimental protocols, and visualizing the complex signaling pathways it modulates.

Structure-Activity Relationship: A Quantitative Overview

The core structure of gambogic acid presents multiple sites for chemical modification, each influencing its biological activity. The primary points of modification include the C-30 carboxyl group, the C-9/C-10 α,β-unsaturated ketone, the prenyl side chains, and the allylic positions at C-34 and C-39.[2] The following tables summarize the quantitative data from various studies on gambogic acid and its derivatives.

Table 1: Cytotoxicity of Gambogic Acid (GA) in Various Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

| Bel-7402 (Hepatocellular Carcinoma) | 0.59 | [3] |

| SMMC-7721 (Hepatocellular Carcinoma) | 1.59 | [3] |

| Bel-7404 (Hepatocellular Carcinoma) | 1.99 | [3] |

| QGY-7701 (Hepatocellular Carcinoma) | 0.41 | [3] |

| HepG2 (Hepatocellular Carcinoma) | 0.94 | [3] |

| A549 (Lung Carcinoma) | - | [4] |

| BGC-823 (Gastric Carcinoma) | - | [2] |

| SKOV3 (Ovarian Cancer) | - | [2] |

| HT-29 (Colon Carcinoma) | - | [2] |

| MDA-MB-231 (Breast Cancer) | - | [5] |

| SNU-16 (Gastric Signet Ring Cell Carcinoma) | 0.6551 | [6] |

Table 2: Structure-Activity Relationship of Gambogic Acid Derivatives

| Compound | Modification | Cancer Cell Line(s) | IC50 (µM) | Key Findings | Reference |

| 3e | C-30 amide alcohol derivative | Bel-7402, HepG2 | 0.045, 0.067 | Improved aqueous solubility and potent, selective inhibition of HCC proliferation. | [3][7] |

| 3a, 3f | C-30 amide alcohol derivatives | Bel-7402, HepG2 | 0.59, 0.086 | Potent inhibition of HCC cell proliferation. | [7] |

| Compound 4 | Modified prenyl side chains | HepG2, A549 | Potent | Induces apoptosis in HepG2 cells. | [4] |

| Compounds 4, 5, 6 | Epoxidation of C-32/33 and C-37/38 double bonds | A549, BGC823, SKOV3, HT-29, Bel7402 | Significantly stronger than GA | Increased cytotoxic effects. | [2] |

| Compounds 12, 13 | Hydroxylation at C-34/39 | SKOV3 | 2-3 times more cytotoxic than GA | Enhanced cytotoxicity. | [2] |

| Compound 14 | Hydroxylation at C-34/39 | BGC-823 | ~20 times more cytotoxic than GA | Significant increase in cytotoxicity for this specific cell line. | [2] |

| Compound 22 | C-30 amidation | Bel-7402 | 0.59 | Increased water solubility and effective against multidrug-resistant cancer cells. | [2] |

| Compound 9 | Pyrimidine substituent at C-30 with a C-C-C linker | A549, HepG-2, MCF-7 | 0.64-1.49 | Most active among a series of nitrogen-containing derivatives. | [8] |

| Compound 3 | Modification at C-34 | A549, BGC-823, U251, HepG2, MB-231 | 0.24-1.09 | Potent inhibitory activities against five cell lines. | [9] |

| Compounds 4, 6 | Aliphatic amino moieties at C-39 | A549, BGC823, U251, HepG2, MDA-MB-231 | Strong | More potent than other substituents at this position. | [10] |

Key Experimental Protocols

The evaluation of gambogic acid and its derivatives relies on a set of standardized experimental protocols to determine their biological activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity and, by extension, cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of gambogic acid or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8][10]

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[4]

b) Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.

Methodology:

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, cleaved PARP) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[4][6]

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by Gambogic Acid

Gambogic acid exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by this potent natural compound.

NF-κB Signaling Pathway Inhibition

Gambogic acid has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1] It can inhibit the phosphorylation of IκBα and p65, preventing the nuclear translocation of NF-κB and the subsequent transcription of its target genes.[1]

Caption: Gambogic Acid Inhibition of the NF-κB Signaling Pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Gambogic acid has been reported to inhibit this pathway, contributing to its anticancer effects.[1]

Caption: Gambogic Acid Inhibition of the PI3K/Akt/mTOR Pathway.

VEGFR2 Signaling Pathway Inhibition in Angiogenesis

Gambogic acid has demonstrated anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[11] This inhibition disrupts endothelial cell proliferation, migration, and tube formation, which are essential processes for the formation of new blood vessels that supply tumors.[11]

Caption: Gambogic Acid Inhibition of the VEGFR2 Signaling Pathway.

Conclusion and Future Directions

The structure-activity relationship studies of gambogic acid have provided invaluable insights into the chemical features essential for its potent anticancer activity. Modifications at the C-30 carboxyl group and the prenyl side chains have yielded derivatives with improved solubility and enhanced cytotoxicity.[2][4][7] The α,β-unsaturated ketone at C-9/C-10 appears to be crucial for its biological activity, likely acting as a Michael acceptor.[2][12]

Future research should focus on developing derivatives with enhanced drug-like properties, such as improved bioavailability and metabolic stability, while retaining or augmenting the potent and selective anticancer activity. Further elucidation of the complex interplay between gambogic acid and various cellular signaling pathways will undoubtedly pave the way for the rational design of novel and more effective cancer therapeutics based on this remarkable natural product. The journey from a traditional remedy to a potential clinical candidate for gambogic acid underscores the power of natural product chemistry in modern drug discovery.

References

- 1. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of gambogic acid derivatives as antitumor agents. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel derivatives of gambogic acid as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Anti-cancer Evaluation of Nitrogen-containing Derivatives of 30-Carboxyl of Gambogic Acid - Li - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 9. Studies on chemical-structure modification and structure-activity relationship of gambogic acid derivatives at carbon(34) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on chemical structure modification and structure-activity relationship of derivatives of gambogic acid at C(39) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Gambogin: A Comprehensive Technical Guide on its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogin, a primary active component derived from the brownish gamboge resin of the Garcinia hanburyi tree, is a caged xanthone that has garnered significant attention in oncology research.[1] Traditionally used in Chinese medicine for various ailments, modern scientific investigation has revealed its potent antitumor properties across a wide range of cancers, including breast, lung, prostate, and gastric cancers, as well as leukemia.[2][3][4] Gambogic acid (GA) and its derivatives demonstrate a multifactorial mechanism of action, targeting numerous critical cellular processes involved in tumor progression, such as apoptosis, angiogenesis, and cell signaling.[3][5] This document provides an in-depth technical overview of gambogin's mechanisms, efficacy data, and the experimental protocols used to elucidate its anticancer activities.

Molecular Mechanisms of Action

Gambogin exerts its anticancer effects through a complex interplay of signaling pathways. It is a potent inducer of apoptosis, an inhibitor of angiogenesis, and a modulator of key oncogenic signaling cascades.[1][6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism through which gambogin eliminates cancer cells.[7] It triggers apoptosis through multiple interconnected pathways.

-

Targeting the Transferrin Receptor (TfR): Gambogic acid has been identified as a novel ligand for the transferrin receptor (TfR), which is significantly overexpressed in many cancer types.[8][9] The binding of GA to TfR, at a site distinct from the transferrin binding site, induces a unique signaling cascade that leads to rapid apoptosis.[9] Down-regulation of TfR has been shown to decrease cellular sensitivity to GA-induced apoptosis, confirming TfR as a primary target.[9]

-

Intrinsic (Mitochondrial) Pathway: Gambogin modulates the balance of the Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptosis pathway.[10][11] It increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, including caspase-3, -8, and -9.[2][11] In some cases, such as in breast cancer cells, gambogin can induce caspase-independent apoptosis through the nuclear translocation of apoptosis-inducing factor (AIF).[10]

-

Extrinsic (Death Receptor) Pathway: In addition to the mitochondrial pathway, gambogenic acid (GNA), a related compound, has been shown to induce apoptosis through the Fas/FasL death receptor pathway.[11] This involves the increased expression of the Fas death receptor, which recruits and activates initiator caspases like procaspase-8, triggering the downstream apoptotic cascade.[11]

-

ROS/JNK Pathway: Gambogin treatment can enhance the production of cellular reactive oxygen species (ROS).[10] This oxidative stress activates the ASK1-MKK4/7-JNK signaling pathway, which contributes to caspase-independent apoptosis.[10]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and metastasis.[12][13] Gambogic acid is a potent inhibitor of the STAT3 pathway.[12]

-

Mechanism: GA inhibits both constitutive and inducible STAT3 activation by preventing its phosphorylation at tyrosine 705 and serine 727.[12] This suppression is mediated through the inhibition of the upstream kinases JAK1 and JAK2.[12] Furthermore, GA induces the expression of the protein tyrosine phosphatase (PTP) SHP-1, which dephosphorylates and inactivates STAT3.[12][14] Deletion of the SHP-1 gene diminishes GA's ability to inhibit STAT3 and induce apoptosis, highlighting its critical role.[12]

-

Downstream Effects: By blocking STAT3 activation, GA prevents its translocation to the nucleus and its binding to DNA.[14] This leads to the downregulation of STAT3-regulated anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1), proliferative (cyclin D1), and angiogenic (VEGF) proteins.[12]

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[15] Gambogin is a potent anti-angiogenic agent.[16][17]

-

Mechanism: GA directly inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the primary receptor in the VEGF signaling pathway.[16] By inhibiting the phosphorylation and activation of VEGFR2 in endothelial cells, GA blocks the downstream signaling cascade.[16] This includes the suppression of key kinases such as c-Src, FAK, and AKT.[16][17] A derivative, GA-amide, also shows potent anti-angiogenic effects by downregulating VEGF and VEGFR2 expression and suppressing the AKT/mTOR and PLCγ/Erk1/2 pathways.[18]

-

Functional Effects: At nanomolar concentrations, GA significantly inhibits human umbilical vein endothelial cell (HUVEC) proliferation, migration, invasion, and tube formation in vitro.[16][17] In vivo models, such as the chick chorioallantoic membrane (CAM) assay and xenograft prostate tumor models, confirm that GA effectively inhibits micro-vessel growth and tumor angiogenesis.[16][18]

Modulation of NF-κB and MAPK Pathways

-

NF-κB Pathway: The NF-κB signaling pathway is critical for cancer cell survival. Gambogic acid has been shown to inhibit the activation of NF-κB and down-regulate NF-κB–regulated gene products.[8] This suppression of the NF-κB pathway potentiates TNF-induced apoptosis in leukemia cancer cells.[8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation and differentiation.[19][20] In prostate cancer cells, GA has been found to inhibit the MAPK pathway, contributing to its pro-apoptotic effects.[21] Conversely, in certain contexts like doxorubicin-resistant breast cancer cells, GA can facilitate the activation of the p38 MAPK pathway, which helps sensitize the cells to chemotherapy.[22]

Quantitative Efficacy Data

The anticancer efficacy of gambogin has been quantified in numerous studies across various cancer types. The tables below summarize key findings.

Table 1: In Vitro Cytotoxicity of Gambogin and Derivatives (IC50 Values)

| Cancer Type | Cell Line(s) | Compound | IC50 Value | Exposure Time (h) | Citation(s) |

| Gastric Signet Ring Cell | SNU-16 | Gambogic Acid | 655.1 nM | 24 | [2] |

| Colon Cancer | HCT116 | TH12-10 (Moreollic Acid Derivative) | 0.83 µM | Not Specified | [4] |

| Colon Cancer | DLD1 | TH12-10 (Moreollic Acid Derivative) | 1.10 µM | Not Specified | [4] |

| Colon Cancer | SW620 | TH12-10 (Moreollic Acid Derivative) | 0.79 µM | Not Specified | [4] |

| Endothelial Cells | HUVEC | GA-amide | 0.1269 µM | Not Specified | [18] |

| Endothelial Cells | NhEC | GA-amide | 0.1740 µM | Not Specified | [18] |

| Breast, Pancreatic, Hepatocellular | HTB-26, PC-3, HepG2 | Compound 1/2 (Hybrids) | 10 - 50 µM | Not Specified | [23] |

| Glioblastoma | U87 | Bee Venom (for comparison) | 14.32 µg/mL | Not Specified | [24] |

| Breast Cancer | MDA-MB-231, MCF-7, T-47D | Compound 30a (Synthetic) | 9.59 - 12.12 µM | Not Specified | [25] |

Note: IC50 values are highly dependent on experimental conditions and cell line characteristics. Direct comparison between studies should be made with caution.[26][27]

Table 2: In Vivo Antitumor Efficacy of Gambogin

| Cancer Model | Animal Model | Treatment (Dose, Schedule) | Outcome | Citation(s) |

| Breast Cancer (MCF-7) | Xenograft | Not Specified | Potential antitumor effect without apparent toxicity | [10] |

| Prostate Cancer | Xenograft | Metronomic Chemotherapy | Effectively inhibited tumor angiogenesis and suppressed tumor growth with low side effects | [16][17] |

| Glioma (C6) | Rat | 1–2 µM (in vitro treated cells) | Tumors <100 mm³ vs. ~400 mm³ in control | [1] |

| Lung Cancer (A549) | Xenograft Mice | GA + Gemcitabine | Significant higher therapeutic benefit than Gemcitabine alone | [28] |

| Colorectal Cancer (CT26) | Xenograft BALB/c Mice | Not Specified | Significantly inhibited tumor growth, similar to 5-FU | [7] |

Key Experimental Protocols

The investigation of gambogin's anticancer properties relies on a set of standard and advanced molecular biology techniques.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of gambogin on cancer cell proliferation.

-

Principle: Assays like MTT, XTT, and CCK-8 measure the metabolic activity of viable cells. A reduction in metabolic activity in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of gambogin (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Incubation: The respective reagent (e.g., XTT, CCK-8) is added to each well and incubated for a period (typically 1-4 hours) to allow for the conversion of the substrate into a colored formazan product by metabolically active cells.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of gambogin that inhibits cell growth by 50%) is calculated from the dose-response curve.[2]

-

Western Blotting (Immunoblotting)

Western blotting is used to detect and quantify specific proteins, providing insights into how gambogin affects signaling pathways and protein expression.[29][30]

-

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a solid membrane, and uses specific antibodies to identify a target protein.[29]

-

Methodology:

-

Protein Extraction: Cancer cells, treated with or without gambogin, are lysed to extract total cellular proteins.[30]

-

Protein Quantification: The concentration of protein in the lysates is determined using a method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Protein lysates are separated by size on a polyacrylamide gel through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[31]

-

Protein Transfer: The separated proteins are electrophoretically transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[32]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% skim milk or BSA in TBST) to prevent non-specific antibody binding.[29]

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-STAT3, Bcl-2, cleaved Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[30]

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate (e.g., ECL) and capturing the signal on film or with a digital imager.[33] Band intensity can be quantified to measure changes in protein levels.

-

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the antitumor efficacy of gambogin in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with gambogin to assess its effect on tumor growth.

-

Methodology:

-

Cell Implantation: A suspension of cancer cells (e.g., MCF-7, A549) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Mice are randomly assigned to treatment groups (e.g., vehicle control, gambogin at various doses, positive control drug). Gambogin is administered according to a specific schedule (e.g., daily intraperitoneal injection).[34]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (Length × Width²)/2.

-